molecular formula C9H14N4O2 B15296148 Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate

Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate

Cat. No.: B15296148
M. Wt: 210.23 g/mol
InChI Key: WGYFTEHFFRKMCG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure the formation of the desired azide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azide functionality, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h4H,5-6H2,1-3H3

InChI Key

WGYFTEHFFRKMCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CN=[N+]=[N-])C1

Origin of Product

United States

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